molecular formula C10H12Cl2N2O B063836 N-(4,5-Dichloropyridin-2-yl)pivalamide CAS No. 188577-71-1

N-(4,5-Dichloropyridin-2-yl)pivalamide

Cat. No. B063836
M. Wt: 247.12 g/mol
InChI Key: FRMVYHSNVIYKNI-UHFFFAOYSA-N
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Description

“N-(4,5-Dichloropyridin-2-yl)pivalamide” is a chemical compound with the molecular formula C10H12Cl2N2O . It is used in the field of chemistry, particularly in the synthesis of heterocyclic building blocks .


Synthesis Analysis

The synthesis of “N-(4,5-Dichloropyridin-2-yl)pivalamide” involves a reaction with hydrogen chloride in water at 100°C . In one experiment, a mixture of 4,5-dichloro-2-trimethylacetamido-pyridine (0.500 g, 2.02 mmol) and aqueous HCl (6N; 9.5 ml) was heated at 100° C. for 17 hours . The reaction mixture was allowed to cool to room temperature, diluted with ice-water (15 ml), and the pH of the mixture was adjusted to 7.0 with 10% aqueous NaOH . The white precipitate was collected by filtration, washed with water (2.x.5 ml), and dried in vacuo over P2O5 .


Molecular Structure Analysis

The molecular structure of “N-(4,5-Dichloropyridin-2-yl)pivalamide” is represented by the formula C10H12Cl2N2O . Unfortunately, the specific details about the molecular structure are not available in the search results.

Future Directions

The future directions for the use and study of “N-(4,5-Dichloropyridin-2-yl)pivalamide” are not specified in the search results. It’s likely that it will continue to be used in the field of chemistry, particularly in the synthesis of heterocyclic building blocks .

properties

IUPAC Name

N-(4,5-dichloropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-10(2,3)9(15)14-8-4-6(11)7(12)5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMVYHSNVIYKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441479
Record name N-(4,5-Dichloropyridin-2-yl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-Dichloropyridin-2-yl)pivalamide

CAS RN

188577-71-1
Record name N-(4,5-Dichloro-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188577-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5-Dichloropyridin-2-yl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-chloro-succinimide (NCS, 79.45 g, 0.6 mol) was added to a solution of compound 7 (25.8 g, 0.12 mol) in dry CH3CN (300 mL). The resulting suspension was heated at reflux for 2 hours and then cooled to room temperature. After washing with 10% aqueous NaOH (2×150 mL), then water (2×200 mL), the organic phase was dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give a solid. This solid was recrystallized from EtOH to give 28.7 g (95%) of compound 8 as a white solid.
Quantity
79.45 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

NCS (3.14 g. 23.5 mmol) was added to a solution of N-(4-chloropyridin-2-yl)pivalamide (1.00 g, 4.7 mmol) in dry acetonitrile (10 mL). The resulting suspension was heated for 3 h and then cooled to r.t. The solvent was removed in vacuo and the crude mixture was diluted with ethyl acetate (50 mL). The organic phase was washed with aqueous NaOH (10%, 2×20 mL), water (20 mL) and dried (MgSO4). The solvent was removed in vacuo and the crude mixture was purified by flash chromatography on silica, eluting with ethyl acetate and hexane (1/9), to give the title compound as a colourless solid (0.87 g, 75%).
Name
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods III

Procedure details

This compound was prepared as reported by K. S. Gudmundsson et al, Synthetic Communications 1997, 27 (5), 861-870: To a stirred solution of 4-chloro-2-trimethylacetamido-pyridine (0.870 g, 4.07 mmol) in anhydrous acetonitrile (11 ml) was added N-chlorosuccinimide (2.72 g, 20.37 mmol). The reaction mixture was heated at 100° C. for 3 h then more N-chlorosuccinimide (0.600 g) was added and stirring was continued at this temperature for 2 h. The mixture was then allowed to cool to room temperature, the solvent was removed in vacuo, and the residue was partitioned between ethyl acetate (170 ml) and 10% aqueous NaOH (60 ml). The organic layer was washed with 10% aqueous NaOH (60 ml), water (60 ml), saturated brine (60 ml), dried (Na2SO4), and concentrated in vacuo. The residue was absorbed on silica gel (2.3 g) and the free running powder was placed on a 50 g isolute silica column. Elution with 15% ethyl acetate in hexanes and 20% ethyl acetate in hexanes afforded the title compound as a white solid (0.500 g, 50%); 1H-NMR (250 Mz, CDCl3) 1.35 (s, 9H, C(CH3)3), 8.05 (br s, 1H, CONH), 8.28 (s, 1H), 8.52 (s, 1H) (3-H, 6-H).
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Yield
50%

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